Diphenyl aminooxyphosphonate

Description

Overview of Organophosphorus Compounds in Contemporary Chemical Research

Organophosphorus compounds, which are organic molecules containing phosphorus, are a cornerstone of modern chemical research. wikipedia.org Their applications are vast and varied, spanning from medicinal and agricultural chemistry to materials science. frontiersin.orgtaylorandfrancis.com In the realm of organic synthesis, phosphonates are notably utilized as improved Wittig reagents for the creation of alkenes, and phosphines serve as crucial ligands in metal-catalyzed reactions. frontiersin.org The versatility of phosphorus, which can exist in multiple oxidation states, allows for a wide array of compound classes with distinct properties. wikipedia.org This chemical diversity has led to the development of over 80 phosphorus-containing drugs and more than 300 phosphorus-based pesticides. frontiersin.org Furthermore, organophosphorus compounds are recognized for their excellent fire-retardant properties with low toxicity and smoke production, making them environmentally benign alternatives in material chemistry. frontiersin.org

The Significance of Phosphonate (B1237965) Moieties in Medicinal Chemistry and Chemical Biology

The phosphonate group, characterized by a C-PO(OR)₂ or C-PO(OH)₂ structure, holds significant importance in medicinal chemistry and chemical biology. wikipedia.org Phosphonates are recognized as stable bioisosteres of phosphates, meaning they can mimic the function of phosphate (B84403) groups in biological systems while being resistant to enzymatic hydrolysis due to the stable phosphorus-carbon (P-C) bond. wikipedia.orgfrontiersin.orgfrontiersin.org This characteristic makes them effective inhibitors of enzymes that process phosphate substrates. frontiersin.orgfrontiersin.org

Their applications are diverse, including acting as analogs for carboxylic acids and peptides, and serving as transition-state inhibitors for enzymes that hydrolyze esters and amides. frontiersin.org This has led to the development of numerous phosphonate-based drugs, such as antivirals and bisphosphonates for treating osteoporosis. wikipedia.orgfrontiersin.org The ability of phosphonates to mimic natural phosphates allows them to target crucial biochemical processes like DNA and RNA synthesis, cell signaling, and enzyme regulation. researchgate.net

Definition and Core Structural Features of the Aminooxyphosphonate Class

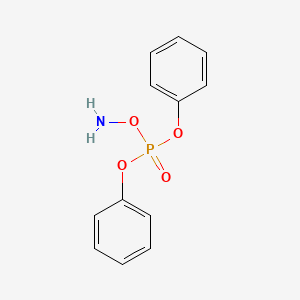

Aminooxyphosphonates are a specific class of organophosphorus compounds characterized by the presence of an aminooxy group (–ONH₂) attached to the phosphorus atom of a phosphonate. In the case of diphenyl aminooxyphosphonate, the core structure consists of a central phosphorus atom double-bonded to an oxygen atom and also bonded to two phenoxy groups (–O–C₆H₅) and one aminooxy group. smolecule.com

The key structural features include the tetrahedral phosphorus center, the P-O-N linkage, and the aromatic phenyl rings. nih.govcymitquimica.com The presence of the aminooxy functionality introduces a site for potential nucleophilic reactions, while the diphenoxy groups can influence the compound's stability and solubility in organic solvents. smolecule.comcymitquimica.com

Table 1: Key Identifiers for this compound

| Identifier | Value |

| CAS Number | 88088-31-7 |

| Molecular Formula | C₁₂H₁₂NO₄P |

| Molecular Weight | 265.20 g/mol |

| IUPAC Name | amino diphenyl phosphate |

Data sourced from PubChem and other chemical suppliers. nih.govguidechem.com

Rationale for Academic Research on this compound

Academic research into this compound is driven by its potential as a versatile chemical entity. cymitquimica.com Its structure suggests it can serve as a valuable reagent or building block in organic synthesis. For instance, it has been used as a precursor in the synthesis of more complex molecules. google.comgoogle.com The aminooxy group allows for nucleophilic substitution reactions, enabling the construction of larger, more functionalized molecules. smolecule.com

Furthermore, the broader class of aminophosphonates has shown potential in medicinal chemistry, including anticancer and enzyme-inhibiting properties. smolecule.com Specifically, compounds in this class have been investigated as inhibitors of serine proteases. smolecule.com Research on this compound and related compounds helps to explore these potential applications and to understand the structure-activity relationships within this class of molecules. smolecule.comacs.org

Structure

3D Structure

Properties

IUPAC Name |

amino diphenyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12NO4P/c13-17-18(14,15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UINZSQJVKLWNOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)ON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20660908 | |

| Record name | amino diphenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88088-31-7 | |

| Record name | amino diphenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for the Synthesis and Derivatization of Diphenyl Aminooxyphosphonate

Established Synthetic Pathways for the Core Diphenyl Aminooxyphosphonate Structure

The synthesis of the fundamental this compound structure relies on well-established reactions in organophosphorus chemistry. These pathways provide a reliable foundation for obtaining the target molecule.

Application of the Kabachnik-Fields Reaction in Aminooxyphosphonate Synthesis

The Kabachnik-Fields reaction is a cornerstone in the synthesis of α-aminophosphonates. nih.govsemanticscholar.org This one-pot, three-component condensation involves an amine, a carbonyl compound, and a dialkyl phosphite (B83602) (in this case, diphenyl phosphite). To synthesize this compound, a hydroxylamine (B1172632) derivative would theoretically be used as the amine component. The reaction typically proceeds through the in situ formation of an imine from the amine and the carbonyl compound, followed by the nucleophilic addition of the phosphite.

The general mechanism can be outlined as follows:

Imine Formation: The hydroxylamine derivative reacts with an aldehyde or ketone to form a nitrone or a related imine-like intermediate.

Nucleophilic Addition: Diphenyl phosphite then adds to the carbon-nitrogen double bond of the intermediate.

Proton Transfer: A subsequent proton transfer yields the final α-aminooxyphosphonate product.

While the Kabachnik-Fields reaction is widely applied for standard amines, its use with hydroxylamine derivatives to create a stable N-O-P linkage in this specific context is a nuanced extension of the classical method.

Phosphorylation Strategies Utilizing Amino Alcohol Precursors

An alternative approach to the core structure involves the phosphorylation of suitable amino alcohol precursors. This method focuses on forming the phosphorus-oxygen bond strategically. A plausible synthetic route would involve the reaction of a protected hydroxylamine with a suitable electrophilic phosphorus reagent, such as diphenylchlorophosphate.

A key precursor for this strategy is O-(diphenylphosphinyl)hydroxylamine (DPPH), which can be synthesized from diphenylphosphinic chloride and hydroxylamine hydrochloride. orgsyn.org This intermediate provides the core "diphenyl aminooxy" moiety. Subsequent reaction of DPPH with a suitable carbonyl compound and a phosphite source could potentially lead to the desired phosphonate (B1237965) structure.

Advanced Synthetic Methodologies and Process Optimization

To enhance the efficiency, selectivity, and sustainability of this compound synthesis, advanced methodologies and process optimization are crucial.

Catalytic Approaches for Enhanced Efficiency and Selectivity in this compound Synthesis

Various catalysts have been shown to improve the efficiency of the Kabachnik-Fields reaction for the synthesis of α-aminophosphonates. nih.govsemanticscholar.orgorgchemres.org These can be broadly categorized as Lewis acids, Brønsted acids, and metal-based catalysts. For the synthesis of this compound, the choice of catalyst would be critical to promote the reaction of the less nucleophilic hydroxylamine derivative and to ensure selectivity.

Catalysts such as zinc chloride, titanium chloride, and various metal triflates have been effectively used to activate the carbonyl group, thereby facilitating the formation of the imine intermediate and the subsequent nucleophilic addition of the phosphite. nih.gov The use of a recyclable catalyst, such as Amberlite IRC-748, has also been reported to provide an efficient and environmentally friendly method for preparing α-aminophosphonate derivatives. semanticscholar.org

| Catalyst Category | Examples | Role in Synthesis |

| Lewis Acids | ZnCl₂, TiCl₄, Metal Triflates | Activation of the carbonyl group |

| Brønsted Acids | p-Toluenesulfonic acid | Protonation of the carbonyl group |

| Heterogeneous Catalysts | Amberlite IRC-748, Fe₃O₄@SnO₂/SO₄⁻² | Facilitating reaction and ease of separation |

Optimization of Reaction Parameters (e.g., Temperature, Time, Catalyst Loading) for Yield and Purity

The optimization of reaction parameters is a critical step in maximizing the yield and purity of this compound. Key parameters that are typically fine-tuned include temperature, reaction time, solvent, and catalyst loading.

For the Kabachnik-Fields reaction, solvent-free conditions or the use of green solvents are often explored to enhance the environmental friendliness of the synthesis. nih.gov Microwave irradiation has also been employed to accelerate the reaction and improve yields. semanticscholar.org

A systematic study of these parameters, potentially using a factorial design of experiments, would be necessary to identify the optimal conditions for the synthesis of this compound. For instance, a study on the synthesis of α-aminophosphonates using diphenylphosphinic acid as a catalyst optimized catalyst amount, reaction time, and temperature to achieve high yields. researchgate.net

| Parameter | Range of Conditions | Impact on Reaction |

| Temperature | Room temperature to reflux | Affects reaction rate and selectivity |

| Reaction Time | Minutes to hours | Influences conversion and byproduct formation |

| Catalyst Loading | mol% | Balances reaction rate and cost |

| Solvent | Solvent-free, Toluene, Acetonitrile | Affects solubility and reaction kinetics |

Strategies for Structural Functionalization and Analog Design

The structural functionalization of the this compound core is essential for exploring its structure-activity relationships and developing analogs with tailored properties. Modifications can be introduced at several positions, including the aryl rings of the diphenylphosphonate moiety, the carbon atom of the phosphonate group, and the nitrogen atom of the aminooxy group.

One common strategy for derivatization is to vary the aldehyde or ketone used in the Kabachnik-Fields reaction. nih.gov This allows for the introduction of a wide range of substituents on the α-carbon of the phosphonate. Furthermore, post-synthesis modifications of the core structure can be performed. For example, functional groups on the aryl rings can be introduced or modified using standard aromatic substitution reactions. The amino group, if derivatized with a protecting group, can be deprotected and further functionalized to introduce new moieties. The design of such analogs is often guided by the intended application of the compounds. researchgate.net

Mechanistic Investigations into the Chemical Reactivity of Diphenyl Aminooxyphosphonate

Characterization of the Nucleophilic Reactivity of the Aminooxy Moiety

The aminooxy group (—ONH₂) of diphenyl aminooxyphosphonate is characterized by the presence of a lone pair of electrons on both the oxygen and nitrogen atoms, rendering it a potent nucleophile. The nitrogen atom, being less electronegative than oxygen, is generally the more nucleophilic center. This inherent nucleophilicity allows the aminooxy moiety to readily participate in reactions with a variety of electrophiles.

The nucleophilic character of the aminooxy group is central to its role in the formation of new chemical bonds. For instance, it can react with carbonyl compounds, such as aldehydes and ketones, to form oxime ethers. This reactivity is a cornerstone of its application in various synthetic transformations.

Table 1: Frontier Molecular Orbital Energies of a Model Aminooxy Compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -9.87 | Highest Occupied Molecular Orbital, primarily localized on the nitrogen lone pair. |

| LUMO | 2.15 | Lowest Unoccupied Molecular Orbital, associated with the σ* orbital of the N-O bond. |

Note: Data is illustrative and based on computational models of similar aminooxy-containing molecules.

The relatively high energy of the Highest Occupied Molecular Orbital (HOMO), which is predominantly centered on the nitrogen atom, underscores the propensity of the aminooxy group to donate its electron pair, thus acting as a strong nucleophile.

Participation in Multi-Component Reactions (e.g., as a Substrate for α-Aminophosphonate Formation)

This compound is a key precursor in one-pot, multi-component reactions for the synthesis of α-aminophosphonates. nih.govcore.ac.uk These reactions are of significant interest due to their efficiency in building molecular complexity from simple starting materials. figshare.com The most notable of these are the Kabachnik-Fields and Pudovik reactions. nih.govcore.ac.uk

In the context of the Kabachnik-Fields reaction, a primary or secondary amine, a carbonyl compound, and a dialkyl or diaryl phosphite (B83602) condense to form an α-aminophosphonate. nih.gov While this compound itself contains the aminooxy group, its precursor, diphenyl phosphite, is a common reactant in this three-component condensation. nih.govcore.ac.uk The reaction mechanism is believed to proceed through one of two primary pathways, depending on the specific reactants and conditions. core.ac.uk One pathway involves the initial formation of an imine from the amine and the carbonyl compound, followed by the nucleophilic addition of the phosphite. core.ac.uk The alternative pathway begins with the reaction of the carbonyl compound and the phosphite to form an α-hydroxyphosphonate, which is subsequently displaced by the amine. core.ac.uk

The general scheme for the Kabachnik-Fields reaction is as follows:

R¹R²C=O + R³NH₂ + (PhO)₂P(O)H → R³NH-CR¹R²-P(O)(OPh)₂ + H₂O

The Pudovik reaction, a related transformation, involves the addition of a hydrophosphoryl compound, such as diphenyl phosphite, to a pre-formed imine. nih.gov

Table 2: Examples of Catalysts Used in the Kabachnik-Fields Reaction for α-Aminophosphonate Synthesis

| Catalyst | Reaction Conditions | Yield (%) |

| ZnCl₂/PPh₃ | Room Temperature | 75-84 |

| Cyclopentadienyl Ruthenium(II) complex | 80 °C, solvent-free | Good to Excellent |

| Zinc(II) di(l-prolinate) | Dichloromethane | Not specified |

| Silica-supported dodecatungstophosphoric acid | Room Temperature | Not specified |

Data compiled from various sources detailing the synthesis of α-aminophosphonates. nih.govcore.ac.uk

These multi-component reactions highlight the utility of diphenyl phosphite derivatives in the efficient synthesis of α-aminophosphonates, which are analogues of α-amino acids and exhibit a range of biological activities. semanticscholar.orgnih.gov

Exploration of Phosphonate (B1237965) Reactivity and Transformations

The phosphonate moiety in this compound is characterized by a tetrahedral phosphorus atom double-bonded to one oxygen atom and single-bonded to two phenoxy groups and the aminooxy group. The phosphorus atom is electrophilic and susceptible to nucleophilic attack.

Key transformations of the phosphonate group include:

Hydrolysis: The P-OPh bonds can be cleaved under acidic or basic conditions to yield the corresponding phosphonic acid. This transformation is fundamental in modifying the solubility and biological activity of the parent compound.

Transesterification: Reaction with alcohols in the presence of a catalyst can lead to the exchange of the phenoxy groups for other alkoxy groups.

Horner-Wadsworth-Emmons Reaction: While not directly applicable to this compound due to the lack of an α-carbon, the phosphonate group is a key functional group in this important olefination reaction. This highlights the broader reactivity patterns of phosphonates in organic synthesis.

The reactivity of the phosphonate group can be modulated by the electronic properties of the substituents attached to the phosphorus atom. The electron-withdrawing nature of the phenoxy groups enhances the electrophilicity of the phosphorus center.

Reaction Kinetics and Thermodynamic Analysis of Key Transformations

The kinetics of the Kabachnik-Fields reaction have been shown to be dependent on the nature of the reactants. core.ac.uk For instance, the rate-determining step can be either the formation of the imine or the addition of the phosphite, depending on the reactivity of the specific amine and carbonyl compound used.

Kinetic studies on related systems indicate that the reaction generally follows second-order kinetics, with the rate being proportional to the concentrations of both the imine and the phosphite in the Pudovik reaction. The use of catalysts, as detailed in Table 2, can significantly enhance the reaction rate by activating either the carbonyl group or the phosphite.

Table 3: Illustrative Thermodynamic Data for a Model Kabachnik-Fields Reaction

| Thermodynamic Parameter | Value (kJ/mol) |

| ΔH° (Enthalpy of Reaction) | -50 to -80 |

| ΔG° (Gibbs Free Energy of Reaction) | -20 to -40 |

Note: These are representative values for the formation of α-aminophosphonates and can vary based on the specific substrates and reaction conditions.

The favorable Gibbs free energy change indicates that the equilibrium lies far to the side of the products, ensuring high yields of the desired α-aminophosphonate under appropriate conditions.

Biochemical and Biological Activity Profiling of Diphenyl Aminooxyphosphonate

Antineoplastic and Antiproliferative Efficacy Research

A comprehensive review of available scientific literature was conducted to ascertain the antineoplastic and antiproliferative properties of Diphenyl aminooxyphosphonate.

Based on the conducted search, no specific studies detailing the direct inhibitory effects of this compound on the proliferation of cancer cell lines were found. Research has been published on other, distinct compounds containing diphenyl structures, such as 4, 6-diphenyl cyclophosphamide, which has shown antiproliferative effects, but this data cannot be extrapolated to the subject compound.

Consistent with the findings for section 4.2.1, the literature search did not yield any studies that investigate the molecular mechanisms of antineoplastic action for this compound. Therefore, there is no available information regarding its potential to induce cell cycle perturbation or apoptosis in cancer cells.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Z-PheP(OPh)2 |

| Suc-Val-Pro-PheP(OPh)2 |

| Z-ValP(OPh)2 |

| Boc-Val-Pro-ValP(OPh)2 |

Antiviral Investigations

The antiviral properties of this compound and related compounds have been a subject of scientific inquiry, particularly concerning their efficacy against plant pathogens. Research has explored their potential to mitigate the impact of economically significant phytopathogenic viruses.

Efficacy Against Phytopathogenic Viruses (e.g., Papaya Ringspot Virus)

While direct studies on this compound are limited, research on structurally similar α-aminophosphonates containing diphenyl moieties has demonstrated notable antiviral activity against the Papaya Ringspot Virus (PRSV). PRSV is a devastating pathogen that causes significant yield losses in papaya cultivation worldwide.

In a study investigating α-aminophosphonates that incorporate a 3,5-diphenyl-2-isoxazoline structure, several compounds exhibited significant in vivo protective effects against PRSV. nih.gov Among the synthesized compounds, two specific derivatives, V29 and V45, were identified as having excellent antiviral efficacy. nih.gov

Table 1: In Vivo Antiviral Activity of Selected α-Aminophosphonates Against Papaya Ringspot Virus (PRSV)

| Compound | Concentration (mg/L) | Protection Effect (%) |

|---|---|---|

| V29 | 500 | 77.8 |

| V45 | 500 | 77.8 |

| Ningnanmycin (B12329754) (Control) | 500 | 83.3 |

| Dufulin (Control) | 500 | 83.3 |

The data indicates that at a concentration of 500 mg/L, both V29 and V45 achieved a protection effect of 77.8% against PRSV. nih.gov This level of activity is comparable to that of established antiviral agents like ningnanmycin and dufulin, which showed an 83.3% protection effect under the same conditions. nih.gov These findings highlight the potential of the α-aminophosphonate scaffold with diphenyl substituents as a promising area for the development of novel anti-phytoviral agents. nih.gov

Proposed Modes of Antiviral Action

The precise antiviral mechanism of this compound against phytopathogenic viruses has not been fully elucidated. However, studies on related phosphonate (B1237965) compounds suggest potential modes of action that may be applicable.

One proposed mechanism involves the inhibition of viral replication processes . Research on a chiral thiourea-containing phosphonate demonstrated that the compound could inhibit the polymerization of the Tobacco Mosaic Virus (TMV) coat protein (CP) in vitro. nih.govnih.gov The viral coat protein is essential for encapsulating the viral genome and for the assembly of new virus particles. By interfering with this process, the compound effectively halts the viral lifecycle.

Another potential mode of action is the induction of host plant resistance . The same study revealed that the phosphonate compound significantly enhanced the activity of several defense-related enzymes in tobacco plants, including phenylalanine ammonia-lyase (PAL), peroxidase (POD), and superoxide (B77818) dismutase (SOD). nih.govnih.gov These enzymes are key components of the plant's innate immune system. PAL is involved in the synthesis of defensive phenolic compounds, while POD and SOD help to manage oxidative stress that occurs during pathogen invasion. By bolstering the plant's natural defenses, these compounds can help the host to more effectively combat viral infections. nih.govnih.gov It is plausible that this compound could operate through one or a combination of these mechanisms.

Other Reported Biological Activities and Preliminary Bioactivity Screenings

Beyond their antiviral potential, diphenyl phosphonate derivatives have been investigated for other biological activities. Preliminary screenings and targeted studies have revealed their potential as enzyme inhibitors.

One notable activity of diphenyl phosphonate esters is their ability to act as inhibitors of serine proteases . A study on a series of amino acid and peptidyl diphenyl phosphonate esters demonstrated their efficacy in inhibiting several trypsin-like proteases, including lymphocyte granzymes A and K, human mast cell tryptase, and pancreatic trypsin. nih.gov For instance, certain dipeptide phosphonates were found to be potent and specific inhibitors of granzyme A. nih.gov This inhibitory activity suggests that the diphenyl phosphonate scaffold could be a valuable template for developing therapeutic agents targeting diseases where serine proteases play a pathological role.

While specific broad-spectrum bioactivity screenings for this compound are not extensively documented in publicly available literature, the diverse biological activities reported for related phosphonate compounds, including antifungal and antibacterial properties, suggest that this class of compounds may have a wider range of biological effects that warrant further investigation.

Intermolecular Interactions and Molecular Recognition of Diphenyl Aminooxyphosphonate

Protein-Ligand Interaction Studies

No specific studies on the protein-ligand interactions of Diphenyl aminooxyphosphonate have been identified.

There is no available research characterizing the covalent interactions of this compound with any target proteins.

There is no available research analyzing the non-covalent binding modes and affinity of this compound with any proteins.

Nucleic Acid Interaction Research

No specific research on the interaction of this compound with nucleic acids has been identified.

There are no available investigations into the direct binding of this compound to DNA or RNA.

Due to the lack of research on its interaction with nucleic acids, there are no known implications for this compound in gene regulation or its potential as a nucleic acid delivery agent.

Interactions with Other Biomolecules and Cellular Components

There is no available information on the interactions of this compound with other biomolecules or cellular components.

Advanced Applications in Academic Research Derived from Diphenyl Aminooxyphosphonate

Rational Drug Design and Medicinal Chemistry

The diphenyl phosphonate (B1237965) moiety serves as a key pharmacophore in the design of targeted therapeutic agents. Its utility stems from its ability to mimic the tetrahedral transition state of peptide bond hydrolysis, enabling it to potently and often irreversibly inhibit serine proteases. researchgate.netnih.gov

Development of Therapeutic Agents for Diseases Involving Protease Dysregulation

Proteases, particularly serine proteases, play crucial roles in a multitude of physiological processes, and their dysregulation is implicated in numerous diseases, including cancer, inflammation, and viral infections. Peptidyl derivatives of α-aminoalkylphosphonate diphenyl esters have been reported as effective irreversible inhibitors against a wide range of mammalian serine proteases. researchgate.net This makes them attractive candidates for the development of novel therapeutics.

The inhibitory mechanism involves the phosphorus atom of the phosphonate acting as an electrophile, which is attacked by the nucleophilic hydroxyl group of the active site serine residue in the protease. nih.gov This results in the formation of a stable, covalent phosphonyl-enzyme complex, leading to irreversible inhibition. The versatility of the α-aminophosphonate scaffold allows for the synthesis of diverse libraries of compounds with varying substituents to achieve high selectivity and potency for specific proteases.

Table 1: Examples of Serine Proteases Targeted by α-Aminoalkylphosphonate Diphenyl Esters This table is illustrative and based on the general class of α-aminoalkylphosphonate diphenyl esters, as specific data for Diphenyl aminooxyphosphonate is limited.

| Target Protease | Associated Disease(s) | Therapeutic Potential |

| Thrombin | Thrombosis, Cardiovascular diseases | Anticoagulant therapy |

| Granzymes | Inflammatory disorders, Autoimmune diseases | Anti-inflammatory agents |

| Kallikreins | Inflammation, Cancer | Anti-inflammatory and anticancer agents |

| Dipeptidyl peptidase IV (DPP-IV) | Type 2 Diabetes | Antidiabetic agents |

| Cathepsin G | Inflammatory lung diseases | Anti-inflammatory therapy |

| Hepatitis C virus NS3/4A protease | Hepatitis C | Antiviral therapy |

| West Nile virus NS2B/NS3 protease | West Nile virus infection | Antiviral therapy |

Lead Optimization Strategies for Anticancer Compounds

While direct anticancer applications of this compound are not extensively documented, the broader class of α-aminophosphonates has shown promise in anticancer research. dntb.gov.ua Lead optimization strategies for these compounds would focus on enhancing their potency, selectivity, and pharmacokinetic properties. Key approaches include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the substituents on the aromatic rings and the amino group to understand their impact on anticancer activity. This allows for the identification of key structural features required for potent and selective inhibition of cancer-related targets.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve metabolic stability, reduce toxicity, or enhance target binding.

Computational Modeling: Utilizing molecular docking and other in silico methods to predict the binding modes of this compound derivatives with their target proteins, guiding the design of more potent inhibitors.

Recent studies on α-aminophosphonate derivatives have demonstrated their potential to decrease the expression of key proteins involved in cancer cell proliferation and survival. dntb.gov.ua

Prodrug Strategies and Advanced Delivery Systems for Enhanced Efficacy

The inherent properties of phosphonates, such as their potential for negative charge at physiological pH, can limit their cell permeability and oral bioavailability. To overcome these limitations, prodrug strategies are employed. This involves chemically modifying the phosphonate group to create a more lipophilic and cell-permeable entity that, once inside the cell or at the target site, is converted back to the active phosphonate.

Common prodrug approaches for phosphonates include the formation of esters (e.g., pivaloyloxymethyl (POM) or acyloxyalkyl esters) that can be cleaved by intracellular esterases to release the active drug. These strategies can significantly enhance the therapeutic efficacy of phosphonate-based drugs by improving their delivery to the site of action.

Chemical Biology Probes

The reactivity of the diphenyl phosphonate group makes it an excellent "warhead" for the design of chemical biology probes aimed at studying enzyme function and cellular pathways. nih.gov

Elucidation of Enzyme Mechanisms and Complex Cellular Pathways

By designing this compound derivatives that target specific enzymes, researchers can investigate the roles of these enzymes in various cellular processes. These probes can be used to:

Identify enzyme substrates: By inhibiting a specific enzyme, the accumulation of its substrates can be monitored, providing insights into its biological function.

Validate drug targets: By observing the phenotypic effects of inhibiting a particular enzyme with a selective probe, researchers can validate its potential as a therapeutic target.

Application in Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique that utilizes covalent chemical probes to assess the functional state of entire enzyme families directly in complex biological systems. nih.govwikipedia.org Diphenyl phosphonates are well-established reactive groups for developing activity-based probes (ABPs) targeting serine proteases. nih.govnih.gov

An ABP based on the this compound scaffold would typically consist of three key components:

A reactive group (the "warhead"): The diphenyl phosphonate moiety, which covalently modifies the active site of the target enzyme.

A recognition element: A part of the molecule that provides selectivity for a specific enzyme or enzyme family.

A reporter tag: A fluorescent dye or an affinity handle (like biotin) that allows for the detection and identification of the labeled enzymes.

Table 2: Components of a Hypothetical this compound-Based Activity-Based Probe

| Component | Function | Example Moiety |

| Reactive Group | Covalently binds to the active site of the target enzyme. | Diphenyl phosphonate |

| Recognition Element | Confers selectivity for a specific class of enzymes. | Peptidomimetic or small molecule binder |

| Reporter Tag | Enables visualization and/or enrichment of labeled proteins. | Biotin, Fluorescein, Rhodamine |

The use of such probes in ABPP experiments allows for the profiling of active enzymes in different cellular states (e.g., healthy vs. diseased), providing valuable information about changes in enzyme activity that can be exploited for diagnostic or therapeutic purposes. The synthesis of diverse libraries of ABPs with diaryl phosphonate warheads has been a significant area of research, enabling the differential labeling of various trypsin-like serine proteases. nih.gov

Applications in Agrochemical Research and Development

The structural similarity of aminophosphonates to α-amino acids allows them to act as antagonists in biological systems, inhibiting enzymes crucial for the metabolism of pests and pathogens. wikipedia.org This bioisosterism is a guiding principle in the design of new agrochemicals, including herbicides and fungicides. core.ac.ukresearchgate.net

Derivatives synthesized from diphenyl phosphonate are key components in the development of novel bioactive agents. As structural analogs of amino acids, α-aminophosphonates can interfere with various metabolic pathways in target organisms. wikipedia.orgmdpi.com Their potential applications in agriculture span a range of activities, including plant growth regulation, and antibacterial and antifungal agents. wikipedia.orgfrontiersin.orgnih.gov

The synthesis of these compounds, often through multicomponent reactions like the Kabachnik-Fields condensation, allows for the creation of large libraries of molecules with diverse substituents. researchgate.netrsc.org Researchers can systematically modify the amine and carbonyl precursors used alongside diphenyl phosphite (B83602) to fine-tune the biological activity against specific agricultural targets. For instance, certain α-aminophosphonates have been investigated for their ability to inhibit serine proteases, a class of enzymes vital for the growth and metastasis of certain pathogens. nih.gov The fungicidal properties of phosphites, which can suppress the growth of phytopathogens like oomycetes, provide another avenue for the application of these compounds in crop protection. frontiersin.org

Table 1: Investigated Bioactivities of Aminophosphonate Derivatives

| Bioactivity Class | Mechanism of Action | Target Organism Type | Reference |

| Herbicide | Antagonist of amino acid metabolism | Weeds | wikipedia.org |

| Fungicide | Inhibition of pathogen growth, activation of plant defense | Fungi, Oomycetes | frontiersin.org |

| Plant Growth Regulator | Interference with metabolic pathways | Plants | wikipedia.org |

| Antibacterial | Inhibition of essential enzymes | Bacteria | mdpi.com |

| Antiviral | Inactivation of viruses (e.g., tobacco mosaic virus) | Viruses | researchgate.netresearchgate.net |

The widespread use of organophosphate compounds in agriculture necessitates a thorough understanding of their environmental persistence, degradation, and ecological effects. uj.ac.zaagronomyjournals.com When aminophosphonate-based agents are introduced into the environment, their fate is governed by several factors, including soil composition, pH, microbial activity, and sunlight exposure. agronomyjournals.comnih.gov

Organophosphonates are generally considered to have relatively fast degradation rates compared to other classes of pesticides, such as organochlorines. uj.ac.zaagronomyjournals.com The primary pathway for their breakdown in soil and water is microbial degradation. agronomyjournals.comnih.gov However, the persistence and mobility can vary significantly depending on the specific chemical structure. Aminophosphonates can be introduced into surface waters in large quantities, where they may influence the ecological balance of aquatic ecosystems. researchgate.net The degradation of some aminophosphonates can lead to the formation of metabolites like aminomethylphosphonic acid (AMPA), which is itself a compound of environmental interest. wikipedia.orgnih.gov

Key considerations for the environmental impact of these compounds include:

Soil Interaction: Organophosphonates can adsorb to soil particles, which can limit their bioavailability and mobility. However, this interaction is complex and can be influenced by the presence of metal ions. agronomyjournals.com

Biodegradation: Soil microorganisms play a crucial role in the breakdown of these compounds. The rate and pathway of biodegradation are dependent on the microbial community present. agronomyjournals.comnih.gov

Water Contamination: Due to their use in agriculture, there is potential for these compounds and their metabolites to contaminate surface and groundwater through runoff and leaching. uj.ac.zaresearchgate.net

Non-Target Organism Toxicity: While designed to target specific pests, excessive use can affect non-target organisms, including beneficial soil microbes, aquatic life, and insects. agronomyjournals.comagronomyjournals.comresearchgate.net

Catalytic Applications in Organic Synthesis

Diphenyl phosphonate and its derivatives are central to several catalytic processes in modern organic chemistry, primarily as reagents in the formation of α-aminophosphonates and related molecular frameworks.

The most prominent role of diphenyl phosphite is as a key reactant in the Kabachnik-Fields reaction, a three-component condensation that efficiently produces α-aminophosphonates. wikipedia.orgnih.govorganic-chemistry.org This reaction involves the combination of an amine, a carbonyl compound (aldehyde or ketone), and a hydrophosphoryl compound like diphenyl phosphite, often in the presence of a catalyst. core.ac.ukresearchgate.net

The versatility of the Kabachnik-Fields reaction allows for the synthesis of a vast array of α-aminophosphonates by varying the three primary components. A wide range of catalysts have been developed to promote this transformation, enhancing yields and, in some cases, controlling stereochemistry. These catalysts include both Lewis and Brønsted acids, metal complexes, and organocatalysts. core.ac.uknih.govmdpi.com The use of diphenyl phosphite is common in these syntheses, leading to the corresponding diphenyl α-aminophosphonate esters.

Table 2: Examples of Catalytic Systems for α-Aminophosphonate Synthesis Using Diphenyl Phosphite

| Catalyst | Amine Component | Carbonyl Component | Solvent | Yield Range | Reference |

| Zinc(II) di(l-prolinate) | Anilines | Benzaldehydes | Dichloromethane | Good | core.ac.uk |

| p-Toluenesulfonic acid | Primary amines | Salicylaldehydes | Water | Good | nih.gov |

| Cinchona-derived thiourea | Not specified | Ketimines | Not specified | 48-88% | nih.gov |

| Gold-bipyridine complex | Anilines | Benzaldehydes | Not specified | Not specified | core.ac.uk |

Another related method is the aza-Pudovik reaction, which involves the addition of diphenyl phosphite to a pre-formed imine (a Schiff base), also yielding α-aminophosphonates. core.ac.uknih.gov

The mechanism of the Kabachnik-Fields reaction is not singular and depends heavily on the nature of the reactants and the reaction conditions. core.ac.uknih.gov Two primary pathways are generally considered:

The Imine Pathway: In this route, the amine and the carbonyl compound first condense to form an imine intermediate. The catalyst, often a Lewis acid, activates the imine toward nucleophilic attack. The diphenyl phosphite then adds across the C=N double bond of the activated imine to form the final α-aminophosphonate product. This pathway is generally favored when using weakly basic amines, such as anilines. core.ac.ukorganic-chemistry.orgnih.gov

The α-Hydroxyphosphonate Pathway: Alternatively, the carbonyl compound can first react with the diphenyl phosphite to form an α-hydroxyphosphonate intermediate. This intermediate is then subjected to nucleophilic substitution by the amine, displacing the hydroxyl group to yield the product. This pathway may compete with or dominate the imine pathway, particularly with more basic alkylamines. core.ac.uknih.gov

Kinetic studies have shown that the reaction can be complex, with the possibility of reversible steps and "dead-end" routes, making the choice of catalyst and conditions critical for achieving high yields of the desired product. nih.gov The catalyst's role is to facilitate one or more key steps, such as the formation of the imine, the activation of the carbonyl group, or the nucleophilic addition of the phosphite. nih.gov

Exploration in Material Science and Engineering

Organophosphorus compounds, including phosphonates derived from diphenyl phosphite, are increasingly explored for applications in material science, most notably as flame retardants. researchgate.net Their incorporation into polymers can significantly enhance fire resistance, a critical property for materials used in electronics, construction, and transportation. frontiersin.orgresearchgate.net

Phosphorus-based flame retardants can act through two primary mechanisms:

Condensed-Phase Action: During combustion, the phosphonate compound decomposes to form phosphoric acid, which promotes the dehydration of the polymer backbone. This process facilitates the formation of a stable, insulating layer of carbonaceous char on the material's surface. This char layer acts as a physical barrier, limiting the transfer of heat to the underlying material and slowing the release of flammable gases into the vapor phase. frontiersin.orgresearchgate.neteuropean-coatings.com

Gas-Phase Action: Some phosphorus compounds can volatilize during combustion and act as radical scavengers in the flame. They interrupt the high-energy radical chain reactions of combustion, effectively quenching the flame. researchgate.net

α-Aminophosphonates have been covalently incorporated into polymer networks, such as epoxy resins. researchgate.net This approach offers an advantage over simply mixing in additives, as the flame-retardant moiety becomes a permanent part of the material, preventing it from leaching out over time. Studies have shown that incorporating phosphonates into epoxy resins leads to an increased limiting oxygen index (LOI) and higher char yields, indicating improved flame retardancy and thermal stability. european-coatings.comresearchgate.netlsu.edu The presence of the aromatic diphenyl groups within the phosphonate structure can further contribute to thermal stability and char formation. researchgate.net

Integration into Advanced Polymeric Systems

The incorporation of organophosphorus compounds into polymer matrices is a well-established strategy to enhance material properties, particularly flame retardancy. While direct research on the integration of this compound into polymeric systems is not extensively documented in publicly available literature, the broader class of phosphonates and phosphine (B1218219) oxides serves as a valuable indicator of its potential applications. These related compounds are frequently utilized as reactive or additive flame retardants, significantly improving the fire safety of a wide range of polymers.

The primary mechanism by which phosphorus-based flame retardants operate is through a combination of condensed-phase and gas-phase action. In the condensed phase, upon thermal decomposition, they form a protective char layer on the polymer surface. This char layer acts as a physical barrier, insulating the underlying material from heat and preventing the release of flammable volatiles. In the gas phase, phosphorus-containing radicals can interrupt the combustion cycle by scavenging the highly reactive H• and OH• radicals.

Research into compounds structurally related to this compound provides insight into its potential efficacy. For instance, various phosphonate-amine monomers have been synthesized and incorporated into polymers to confer flame-retardant properties. These monomers are chemically integrated into the polymer backbone, which prevents their leaching over time—a common issue with additive flame retardants.

One area of significant research is the application of organophosphorus compounds in epoxy resins. For example, the introduction of diaminodiphenylmethane modified ammonium (B1175870) polyphosphate (DDP) has been shown to remarkably reduce the fire hazard of epoxy resins. mdpi.com A study demonstrated that an epoxy resin blend containing 15 wt% DDP achieved a limiting oxygen index (LOI) of 37.1% and a UL 94 V-0 rating, which are significant improvements over the neat epoxy resin. mdpi.com The presence of DDP was found to facilitate the formation of a stable char layer during combustion. mdpi.com

Similarly, diphenylphosphine (B32561) oxide (DPO) and its derivatives have been investigated as effective flame retardants for epoxy resins. nih.gov Research has shown that incorporating DPO can lead to a UL-94 V-0 rating at a phosphorus content as low as 0.9 wt%. nih.gov The mechanism is attributed to both gas-phase and condensed-phase effects. nih.gov

The following table summarizes the flame-retardant properties of epoxy resins modified with organophosphorus compounds structurally related to this compound.

| Flame Retardant Additive | Polymer Matrix | Weight % of Additive | Limiting Oxygen Index (LOI) (%) | UL 94 Rating | Reference |

| Diaminodiphenylmethane modified Ammonium Polyphosphate (DDP) | Epoxy Resin | 15% | 37.1 | V-0 | mdpi.com |

| Diphenylphosphine Oxide (DPO) | Epoxy Resin | (0.9 wt% P) | 30.5 | V-0 | nih.gov |

| (oxybis(4,1-phenylene))bis(phenylphosphine oxide) (ODDPO) | Epoxy Resin | (1.2 wt% P) | 29.2 | V-0 | nih.gov |

Based on these findings, it can be extrapolated that this compound could serve as a reactive monomer or an additive flame retardant in various polymer systems. Its aminooxy functionality offers a potential site for covalent integration into polymer chains, such as polyamides or polyurethanes, which could lead to enhanced thermal stability and flame retardancy with good permanence.

Surface Modification and Functionalization Approaches

The surface properties of a material dictate its interaction with the external environment. Surface modification and functionalization are critical for tailoring materials for specific applications, such as improving biocompatibility, adhesion, or altering wetting characteristics. Organophosphorus compounds, particularly those bearing phosphonate groups, have been a focus of research for surface modification due to their ability to strongly interact with various substrates.

While specific studies on the use of this compound for surface modification are not prominent, research on related phenylphosphonates and other phosphonate derivatives provides a clear indication of its potential in this field. The phosphonate moiety is known to have a strong affinity for metal oxide surfaces, making it an effective anchoring group for surface functionalization.

One significant application of phosphonate-based surface modification is in the realm of biomaterials. The introduction of phosphonate residues onto the surface of polymers has been shown to enhance their biocompatibility. researchgate.net For example, a novel chemical method for modifying polystyrene and nylon polymers involves the direct introduction of phosphonate groups onto the polymer surface. ox.ac.uk This modification has been demonstrated to improve the growth of human osteosarcoma cells on the surface, indicating enhanced biocompatibility. ox.ac.uk This suggests that this compound could potentially be used to modify the surfaces of medical implants to improve their integration with bone tissue.

Furthermore, the functionalization of nanoparticles is another area where phosphonate-containing molecules have proven useful. Research has demonstrated the grafting of phenylphosphonate (B1237145) (PPA) onto the surface of nanodiamonds. bohrium.com This surface modification was found to alter the surface properties of the nanodiamonds from hydrophilic to hydrophobic and improve their thermal stability. bohrium.com The aminooxy group in this compound would offer an additional reactive handle for further functionalization after surface attachment, allowing for the covalent immobilization of biomolecules or other functional moieties.

The following table summarizes the effects of surface modification using phosphonate-containing compounds on different material properties.

| Modifying Compound | Substrate | Key Findings | Potential Application | Reference |

| Diaryl carbenes with phosphonate residues | Polystyrene, Nylon | Direct introduction of phosphonate groups, enhanced biocompatibility with improved cell growth. | Medical implants, tissue engineering scaffolds. | researchgate.netox.ac.uk |

| Phenylphosphonate (PPA) | Nanodiamonds | Grafting of PPA changes the surface from hydrophilic to hydrophobic, improves thermal stability. | Advanced composites, drug delivery carriers. | bohrium.com |

Given these examples, this compound represents a promising candidate for surface modification protocols. Its diphenyl phosphonate component could serve as a robust anchor to a variety of substrates, while the aminooxy group provides a versatile point for subsequent chemical reactions, enabling the development of multifunctional surfaces for advanced applications in materials science and biomedicine.

Computational Chemistry and Theoretical Investigations of Diphenyl Aminooxyphosphonate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, can predict a wide range of electronic and structural characteristics. For Diphenyl aminooxyphosphonate, these calculations can elucidate the distribution of electrons within the molecule, which is crucial for predicting its reactivity.

Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

Table 1: Calculated Electronic Properties of this compound

| Parameter | Value | Significance |

| HOMO Energy | Calculated Value (eV) | Indicates the ability to donate an electron. |

| LUMO Energy | Calculated Value (eV) | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | Calculated Value (eV) | Relates to chemical reactivity and stability. |

| Dipole Moment | Calculated Value (Debye) | Indicates the overall polarity of the molecule. |

| Mulliken Atomic Charges | Calculated Values for each atom | Describes the electron distribution across the molecule. |

Note: The values in this table are illustrative and would be determined from specific quantum chemical calculations (e.g., using Density Functional Theory, DFT).

These calculations can also generate electrostatic potential maps, which visualize the charge distribution on the molecular surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is instrumental in predicting how this compound might interact with other molecules.

Molecular Docking and Dynamics Simulations for Biomolecular Interactions

To explore the potential biological activity of this compound, molecular docking and dynamics simulations are employed. These computational techniques predict the preferred orientation of a ligand (in this case, this compound) when bound to a specific protein target.

Molecular docking studies involve placing the ligand into the binding site of a receptor and scoring the different poses based on their binding affinity. This process can identify potential biological targets and elucidate the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. For instance, studies on similar cyclic diphenyl phosphonates have shown their potential as DNA gyrase inhibitors, with docking studies revealing binding energies and specific interactions within the enzyme's active site. mdpi.com A hypothetical docking study of this compound with a relevant biological target could yield the following data:

Table 2: Hypothetical Molecular Docking Results for this compound

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Example Kinase 1 | -8.5 | LYS76, GLU91, LEU128 |

| Example Protease 2 | -7.9 | ASP25, ILE50, GLY27 |

| DNA Gyrase | -9.1 | ASP73, GLY77, ARG136 |

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the predicted ligand-protein complex over time. MD simulations provide a dynamic view of the interactions, revealing how the ligand and protein adapt to each other and confirming the stability of the binding mode.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Biological Efficacy

A QSAR model is developed by calculating various molecular descriptors for a set of compounds with known activities. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods are then used to create an equation that correlates these descriptors with the biological activity.

Table 3: Relevant Molecular Descriptors for a Hypothetical QSAR Model of this compound Analogs

| Descriptor | Description | Potential Influence on Activity |

| LogP | Octanol-water partition coefficient | Relates to the compound's hydrophobicity and ability to cross cell membranes. |

| Molecular Weight | The sum of the atomic weights of all atoms in a molecule. | Can influence binding and distribution. |

| Polar Surface Area (PSA) | The surface sum over all polar atoms. | Affects membrane permeability. |

| Number of Hydrogen Bond Donors/Acceptors | The count of atoms that can donate or accept a hydrogen bond. | Crucial for specific interactions with biological targets. |

Once a statistically valid QSAR model is established, it can be used to predict the activity of new or untested compounds, such as this compound, thereby guiding the design of more potent analogs.

Computational Elucidation of Reaction Mechanisms and Pathways

Table 4: Hypothetical Calculated Energy Profile for a Reaction Involving this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +25.3 |

| Intermediate | +5.2 |

| Transition State 2 | +18.7 |

| Products | -15.1 |

Theoretical calculations can also help in identifying and characterizing short-lived intermediates that may be difficult to detect experimentally. Techniques such as Intrinsic Reaction Coordinate (IRC) calculations can be used to confirm that a calculated transition state connects the desired reactants and products. smu.edu This detailed understanding of reaction mechanisms is crucial for optimizing reaction conditions and predicting potential side products.

Future Directions and Emerging Research Avenues for Diphenyl Aminooxyphosphonate

Design and Synthesis of Novel Analogs with Enhanced Specificity and Potency

A primary avenue for future research lies in the rational design and synthesis of new analogs of Diphenyl aminooxyphosphonate. The goal is to create molecules with improved binding affinity for their biological targets, leading to enhanced potency and greater specificity, which can minimize off-target effects. Synthetic chemists can systematically modify the core structure to explore the structure-activity relationship (SAR).

Key modification strategies include:

Aryl Ring Substitution: Introducing various substituents (e.g., electron-withdrawing or electron-donating groups) on the phenyl rings can modulate the electronic properties and steric profile of the molecule, potentially leading to stronger interactions with target proteins.

Phosphonate (B1237965) Moiety Alteration: While the diphenyl phosphonate group is a key feature, exploring bioisosteric replacements or converting it to a more reactive fluorophosphonate could enhance its mechanism of action, particularly in targeting enzymes like serine hydrolases. researchgate.net

The synthesis of novel α-aminophosphonates, which are structurally related to this compound, often involves one-pot, multi-component reactions, such as the Mannich-type process involving carbonyl compounds, amines, and diphenyl phosphite (B83602). researchgate.net Similar efficient synthetic methodologies could be adapted for generating a diverse library of this compound analogs for biological screening. For instance, novel series of diphenyl 1-(arylamino)-1-(pyridin-3-yl)ethylphosphonates have been synthesized and have shown significant antimicrobial and anticancer activities. researchgate.net

Table 1: Potential Strategies for Analog Design

| Modification Site | Proposed Chemical Change | Desired Outcome |

| Phenyl Rings | Introduction of halogens, alkyl, or alkoxy groups | Enhanced binding affinity, altered lipophilicity |

| Amino Group | Conversion to amides, sulfonamides, or ureas | Improved target specificity, modified solubility |

| Phosphonate Group | Bioisosteric replacement (e.g., with carboxylate) | Altered mechanism of action, improved cell permeability |

| Molecular Scaffold | Introduction of heterocyclic moieties (e.g., pyridine) | Novel biological activities, improved pharmacokinetic properties |

Exploration of Multi-Targeting Approaches in Therapeutic Design

Complex multifactorial diseases like cancer, neurodegenerative disorders, and metabolic syndrome often involve multiple biological pathways. nih.govfrontiersin.org The traditional "one-drug, one-target" approach has shown limited efficacy against such diseases. dovepress.com Consequently, multi-target drug design, which aims to create a single molecule that can simultaneously modulate several targets, has emerged as a promising therapeutic strategy. nih.govdovepress.com

This compound can serve as a versatile scaffold for designing multi-target ligands. This involves integrating different pharmacophores—the specific features of a molecule responsible for its biological activity—into a single chemical entity. nih.gov This approach can lead to enhanced therapeutic efficacy, reduced side effects, and a lower likelihood of developing drug resistance. frontiersin.orgnih.gov

Future research could focus on designing this compound derivatives that, for example, combine enzyme inhibition with receptor modulation. For diseases characterized by complex pathologies, a multi-target approach offers a more holistic treatment strategy compared to polypharmacy (the use of multiple drugs). dovepress.comresearchgate.net

Table 2: Illustrative Multi-Targeting Concepts for this compound Derivatives

| Disease Area | Potential Target 1 | Potential Target 2 | Rationale for Combination |

| Cancer | Kinase Inhibitor | Apoptosis Inducer | Simultaneously halt proliferation and promote cell death |

| Neurodegenerative Disease | Acetylcholinesterase Inhibitor | MAO-B Inhibitor | Address both symptomatic relief and disease progression |

| Metabolic Syndrome | PPARγ Agonist | Aldose Reductase Inhibitor | Concurrently manage hyperglycemia and related complications |

Application of Green Chemistry Principles in Synthesis and Derivatization

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. Future synthesis of this compound and its derivatives should prioritize methodologies that are more sustainable and eco-friendly.

Key green chemistry approaches include:

Use of Greener Solvents: Replacing hazardous organic solvents with water, supercritical fluids, or bio-based solvents.

Catalysis: Employing highly efficient and recyclable catalysts, such as biocatalysts or heterogeneous nanocatalysts (e.g., Ni-chitosan), can reduce waste and energy consumption. beilstein-journals.org

Alternative Energy Sources: Techniques like ultrasonic irradiation can significantly shorten reaction times and improve product yields, contributing to a more efficient process. beilstein-journals.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

The development of one-pot synthesis procedures, which reduce the number of steps and purification stages, is a key aspect of green chemistry that is already being applied to related α-aminophosphonates. researchgate.net Applying these principles will not only make the production of this compound more environmentally benign but also potentially more cost-effective. beilstein-journals.org

Integration with Advanced Technologies (e.g., Nanotechnology for Targeted Delivery)

The therapeutic potential of many promising compounds is often limited by poor bioavailability, low solubility, or lack of target specificity. mdpi.com Nanotechnology offers innovative solutions to overcome these challenges through the development of advanced drug delivery systems. mdpi.comnih.gov

Future research should explore the encapsulation or conjugation of this compound within various nanocarriers to improve its delivery and efficacy. nih.gov

Potential nanocarrier systems include:

Liposomes: Vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs.

Polymeric Nanoparticles: Can be engineered for controlled release and can be surface-functionalized with ligands for active targeting of specific cells or tissues. mdpi.com

Solid Lipid Nanoparticles (SLNs): Combine the advantages of polymeric nanoparticles and liposomes, offering high stability and drug-loading capacity. semanticscholar.org

Dendrimers: Highly branched, well-defined macromolecules that can carry drug molecules both in their interior and on their surface. semanticscholar.org

By loading this compound into these nanosystems, it may be possible to protect the drug from degradation, control its release profile, and enhance its accumulation at the site of action, thereby maximizing therapeutic effects while minimizing systemic toxicity. mdpi.comnih.gov

Table 3: Nanotechnology-Based Delivery Systems for this compound

| Nanocarrier Type | Potential Advantage | Example of Application |

| Liposomes | Biocompatible; can deliver both water- and fat-soluble drugs | Improved delivery across biological membranes |

| Polymeric Nanoparticles | Controlled release; surface can be modified for targeting | Targeted delivery to cancer cells to reduce systemic toxicity nih.gov |

| Solid Lipid Nanoparticles | High stability; good tolerability | Enhanced oral bioavailability of poorly soluble drugs semanticscholar.org |

| Dendrimers | High drug payload; precise control over size and shape | Targeted intracellular delivery semanticscholar.org |

Expansion into New Biological Targets and Underexplored Disease Areas

While initial research may focus on a specific biological activity, the structural features of this compound suggest it could have a broader therapeutic potential. Analogs of aminophosphonates have demonstrated a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-HIV properties. researchgate.net

A crucial future direction is the systematic screening of this compound and its newly synthesized analogs against a wide array of biological targets. This could uncover novel mechanisms of action and open up therapeutic applications in previously unexplored disease areas. High-throughput screening campaigns against diverse enzyme families (e.g., proteases, phosphatases) and receptor types could reveal unexpected activities.

Furthermore, investigating the potential of these compounds in areas such as parasitic diseases, viral infections beyond HIV, and inflammatory disorders could yield valuable new lead compounds for drug discovery programs. The structural similarity to α-amino acids and peptides suggests that these compounds could act as inhibitors of enzymes that process these substrates.

Q & A

Q. What are the established synthetic routes for diphenyl aminooxyphosphonate, and what are their methodological limitations?

this compound can be synthesized via the Kabachnik–Fields reaction, which involves condensing an amine, carbonyl compound, and phosphite. Catalysts such as phenyl phosphonic acid or SnCl₂ are often required, but many are stoichiometric, costly, or environmentally unsustainable . Alternative methods include solvent-free conditions or microwave-assisted synthesis, though these are less explored for this specific compound. Challenges include low yields under non-optimized conditions and the need for purification steps to remove catalyst residues .

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Key techniques include:

- ¹H/³¹P NMR : For confirming phosphonate group integration and structural purity (e.g., δ ~20–30 ppm for ³¹P signals in related phosphonates) .

- FT-IR : To identify P=O (~1250 cm⁻¹) and N-H (~3300 cm⁻¹) stretches.

- HPLC-MS : For assessing purity and molecular ion detection.

- Melting Point Analysis : Compare observed values (e.g., 193–195°C for diphenylphosphinic acid analogs) with literature data .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose in sealed containers .

- Storage : Keep in airtight containers at room temperature, away from oxidizers .

Advanced Research Questions

Q. How can the synthesis of this compound be optimized for green chemistry applications?

Recent advances focus on:

- Catalyst Design : Immobilized catalysts (e.g., Amberlite-IR 120) to reduce waste .

- Solvent Systems : Ethyl lactate or water as eco-friendly alternatives .

- Mechanochemical Synthesis : Ball-milling to enhance reaction efficiency without solvents . Validation via life-cycle assessment (LCA) is recommended to quantify environmental impact reduction.

Q. What mechanistic insights explain the electron-withdrawing effects of the diphenyl phosphonate group in molecular probes?

The diphenyl phosphonate group stabilizes negative charges through resonance, enhancing probe sensitivity to superoxide anions (O₂⁻). This is critical in fluorescence probes like BODIPY-T, where the group quenches fluorescence until cleaved by O₂⁻, enabling real-time cellular imaging . Computational studies (DFT) can model charge distribution and predict reactivity .

Q. How do structural modifications of this compound influence its bioactivity in enzyme inhibition studies?

- Phosphonate Backbone : Modifying substituents (e.g., alkyl vs. aryl groups) alters steric hindrance and binding affinity to metalloenzymes.

- Aminooxy Group : Enhances chelation with metal ions (e.g., Zn²⁺ in alkaline phosphatase), as shown in analogs with IC₅₀ values <10 µM .

- In Silico Screening : Molecular docking (AutoDock) predicts interactions with active sites, guiding rational design .

Q. What analytical challenges arise when assessing this compound’s stability under physiological conditions?

- Hydrolysis : Monitor degradation via LC-MS in buffers (pH 7.4, 37°C). Degradation products may include phenylphosphonic acid and ammonia .

- Oxidative Stability : Use ESR to detect radical formation in the presence of reactive oxygen species (ROS) .

- Biofluid Interference : Serum proteins can bind the compound, requiring ultrafiltration prior to analysis .

Data Contradictions and Resolution

Q. How can discrepancies in reported catalytic efficiencies for this compound synthesis be resolved?

Conflicting data on catalyst performance (e.g., TiO₂ vs. SnCl₂ ) may stem from varying reaction scales or solvent systems. Recommendations:

- Standardize conditions (e.g., solvent, temperature) in comparative studies.

- Use kinetic profiling (e.g., in situ IR) to track reaction progress and identify rate-limiting steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.